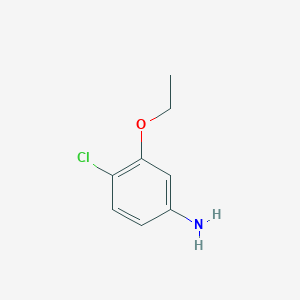

4-Chloro-3-ethoxyaniline

Beschreibung

Contextualization within Substituted Aniline (B41778) Chemistry

Substituted anilines are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of compounds, from pharmaceuticals to dyes and polymers. The electronic and steric properties of the substituents on the aniline ring profoundly influence the reactivity of the amino group and the aromatic system itself. In the case of 4-Chloro-3-ethoxyaniline, the presence of a chloro group at the 4-position and an ethoxy group at the 3-position creates a specific electronic environment. The chloro group, being electron-withdrawing through induction and weakly deactivating, and the ethoxy group, being electron-donating through resonance, collectively modulate the nucleophilicity of the amine and the susceptibility of the aromatic ring to electrophilic substitution.

The isomeric relationship with compounds like 3-chloro-4-ethoxyaniline (B1601609) is of particular interest. lookchem.com The latter is a known intermediate in the production of dyes and pigments, where its structure contributes to the final color and stability of the products. lookchem.com This suggests that this compound could exhibit similar, yet distinct, properties and applications, making it a subject of comparative chemical studies. The relative positions of the chloro and ethoxy groups can influence not only the reaction pathways but also the biological activity of the resulting derivatives.

Significance in Contemporary Organic Synthesis and Chemical Biology Research

The primary significance of this compound in contemporary research lies in its role as a building block for more complex molecules. Its bifunctional nature, possessing both a reactive amine and a modifiable aromatic ring, allows for a variety of chemical transformations.

In the field of organic synthesis, a documented application of this compound is in the preparation of 2-thioxoquinazoline-4-one derivatives. jst.go.jp A specific synthesis involves the reaction of 5-amino-2-chlorophenol with ethyl iodide to yield this compound, which then serves as a precursor in subsequent steps. jst.go.jp This highlights its utility in the construction of heterocyclic scaffolds, which are prevalent in medicinal chemistry.

While direct research into the chemical biology of this compound is not abundant, it is commercially available as a biochemical for proteomics research. scbt.com This suggests its potential use as a tool compound or as a fragment for the development of chemical probes to study biological systems. The broader class of substituted anilines is crucial in structure-activity relationship (SAR) studies for designing new therapeutic agents. For instance, complex aniline derivatives are investigated for their potential as antimicrobial and anticancer agents. The specific substitution pattern of this compound makes it a candidate for inclusion in such screening libraries to explore new chemical space and identify novel bioactive compounds.

Furthermore, patents reveal the use of structurally similar anilines in the synthesis of a range of compounds. For example, 3-chloro-4-ethoxyaniline is used to create acetoacetanilides, which are precursors for pigments. google.com This suggests that this compound could be employed in analogous synthetic strategies to generate novel materials and compounds with potentially unique properties.

Scope of Current Academic Investigations and Research Gaps

The current academic landscape reveals that this compound is more often a peripheral component in broader research projects rather than the central subject of dedicated studies. Its synthesis is reported in the context of creating larger, more complex molecules, such as in the development of enzyme inhibitors. jst.go.jp

A significant research gap is the limited number of studies focusing specifically on the reactivity, reaction mechanisms, and full synthetic potential of this compound. While the synthesis of its isomer, 3-chloro-4-ethoxyaniline, has been documented in the context of dye manufacturing, a comprehensive exploration of this compound's applications in this and other fields is lacking. lookchem.com

Furthermore, its potential in chemical biology remains largely untapped. Beyond its classification as a research biochemical, there is a dearth of published research on its specific interactions with biological targets or its utility as a molecular probe. The exploration of its metabolic fate and toxicological profile, which are crucial for any potential pharmaceutical or agrochemical application, also represents a significant void in the current body of knowledge. The development of novel synthetic methodologies that are both efficient and environmentally benign for the production of this compound and its derivatives is another area ripe for investigation.

| Compound Name |

| This compound |

| 5-amino-2-chlorophenol |

| 3-chloro-4-ethoxyaniline |

| Ethyl iodide |

| 2-thioxoquinazoline-4-one |

| Acetoacetanilides |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 852854-42-3 | scbt.com |

| Molecular Formula | C8H10ClNO | scbt.com |

| Molecular Weight | 171.6 g/mol | scbt.com |

| Alternate Name | (4-chloro-3-ethoxyphenyl)amine | scbt.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQWIIGQFDFTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674586 | |

| Record name | 4-Chloro-3-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852854-42-3 | |

| Record name | 4-Chloro-3-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies and Reaction Engineering for 4 Chloro 3 Ethoxyaniline

Established Synthetic Routes to 4-Chloro-3-ethoxyaniline and its Direct Precursors

The preparation of this compound can be approached through several strategic disconnections, primarily involving the sequential introduction of the three key functional groups onto the aromatic ring. The main strategies involve forming the C-N bond (amination), the C-O bond (etherification), or the C-Cl bond (halogenation) at a key step.

Aromatic Amination Strategies

The most prevalent and industrially scalable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. This approach is favored for its high efficiency and the ready availability of nitroaromatic precursors.

The direct precursor for this strategy is 4-chloro-3-ethoxynitrobenzene . The synthesis of this compound is achieved via the chemoselective hydrogenation of this nitro-intermediate. Historically, reductions were often performed using stoichiometric metal reductants like iron powder in acidic media. However, modern methodologies focus on catalytic hydrogenation, which offers higher purity, easier workup, and significantly less inorganic waste. researchgate.net

Various catalytic systems have been developed for the reduction of nitroarenes. nih.gov Noble metal catalysts, particularly platinum or palladium supported on carbon (Pt/C, Pd/C), are highly effective. google.comnih.gov The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere at elevated temperature and pressure. google.com Gold nanoparticles supported on metal oxides (e.g., Au/TiO₂ or Au/Fe₂O₃) have also been shown to be highly chemoselective for the reduction of nitro groups, leaving other reducible functionalities on the molecule intact. nih.gov

More recently, metal-free catalysts based on N-doped carbons have been designed, demonstrating high activity and 100% selectivity for the hydrogenation of the nitro group in compounds like 1-chloro-4-nitrobenzene, avoiding undesired dehalogenation. mdpi.com

Table 1: Comparison of Catalytic Systems for Aromatic Nitro Group Reduction

| Catalyst System | Reductant | Typical Conditions | Advantages | Disadvantages |

| Pt/C or Pd/C | H₂ gas | 60-100°C, 10-50 bar H₂ | High conversion, well-established | Requires high pressure, potential for dehalogenation |

| Au/TiO₂ or Au/Fe₂O₃ | H₂ gas | Batch reactor, H₂ pressure | High chemoselectivity, avoids dehalogenation | Catalyst cost and stability can be a concern |

| N-doped Carbons | H₂ gas | 150°C, 50 bar H₂ | Metal-free, high selectivity, sustainable | Higher temperatures and pressures may be required |

| Fe/HCl | Fe powder | Acidic aqueous solution | Inexpensive reagents | Produces large amounts of iron sludge waste |

Etherification Approaches

Etherification strategies focus on the formation of the ethoxy group. The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including aryl ethers. byjus.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. masterorganicchemistry.com

In the context of this compound synthesis, two primary pathways utilizing this method are plausible:

Etherification of a Phenolic Precursor: A key intermediate, 4-chloro-3-nitrophenol , can be reacted with an ethylating agent such as ethyl bromide (CH₃CH₂Br) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄) in the presence of a base. The base, typically sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the bromide or sulfate leaving group. The resulting 4-chloro-3-ethoxynitrobenzene is then reduced to the target aniline (B41778) as described in the previous section.

Indirect Etherification of Alcohols: The Williamson reaction can also be used to prepare an ether from two alcohols. wikipedia.org For instance, one could envision a route starting from 4-chloro-3-aminophenol. This starting material would first have its amino group protected, followed by conversion of the hydroxyl group to a better leaving group (e.g., a tosylate). Reaction with sodium ethoxide would then form the ether, followed by deprotection of the amino group. However, the first pathway starting from the nitrophenol is generally more direct.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism. masterorganicchemistry.com

Halogenation Procedures

This strategy involves the introduction of the chlorine atom onto a pre-existing ethoxy-substituted aniline. The key precursor for this route is 3-ethoxyaniline . nih.gov The challenge in this approach lies in controlling the regioselectivity of the electrophilic aromatic substitution reaction.

Both the amino (-NH₂) and ethoxy (-OC₂H₅) groups are activating and ortho-, para-directing. msu.edulibretexts.org In 3-ethoxyaniline, the directing effects of these two groups are cooperative or reinforcing. libretexts.org

The amino group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The ethoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

Therefore, the positions most activated for electrophilic substitution are 2, 4, and 6. Position 4 is para to the strongly activating amino group and ortho to the ethoxy group, making it a highly favored site for substitution. Position 2 is ortho to both groups, and position 6 is ortho to the ethoxy group and para to the amino group. While a mixture of products is possible, the 4-chloro isomer is expected to be a major product.

Direct chlorination of unprotected anilines can be achieved using various reagents. A notable method involves the use of copper(II) chloride (CuCl₂) in an ionic liquid as the solvent. nih.gov This system has been shown to achieve high yields and regioselectivity for the para-chlorination of aniline analogues under mild conditions (e.g., 40 °C), avoiding the need for protecting groups. nih.govresearchgate.net Traditional chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can also be used, though they may require more stringent control of reaction conditions to minimize side products. tcichemicals.com

Innovations in Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a multi-step synthesis like that of this compound, this involves developing safer solvents, using catalytic rather than stoichiometric reagents, and improving energy efficiency.

Exploration of Eco-Friendly Solvents and Solvent-Free Methodologies

The choice of solvent is a major contributor to the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which can be toxic and difficult to contain. Research into greener alternatives has identified several promising options:

Water: For reactions like the reduction of nitroarenes, performing the synthesis in water can be a highly sustainable alternative. nih.gov

Ionic Liquids (ILs): As demonstrated in the CuCl₂-mediated chlorination of anilines, ionic liquids can serve as both solvent and catalyst promoter, offering high yields and selectivity while being non-volatile. nih.gov Brønsted acidic ionic liquids have also been used as reusable, metal-free catalysts for other aniline syntheses. rsc.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative that can be used for reactions like catalytic hydrogenation.

Solvent-Free Reactions: Eliminating the solvent entirely represents an ideal green chemistry scenario. Microwave-assisted organic synthesis (MAOS) can facilitate solvent-free reactions, often leading to dramatically reduced reaction times and increased yields. nih.gov For example, the amination of activated aryl halides has been successfully performed using aqueous ammonia (B1221849) under microwave irradiation without any organic solvent or metal catalyst. nih.gov

Development of Catalytic Systems for Sustainable Production

The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. In the synthesis of this compound, catalytic innovations are particularly relevant to the amination (nitro reduction) step.

Heterogeneous Catalysts: The use of supported metal catalysts (e.g., Pt/C, Au/TiO₂) is inherently greener than using stoichiometric metals like iron, as the catalyst can be filtered off and potentially reused, minimizing waste. google.comnih.gov The development of stable, recyclable ruthenium-based catalysts supported on metal-organic frameworks (MOFs) like UiO-66 has also shown promise for the reduction of various substituted nitroarenes. nih.gov

Biocatalysis: An emerging frontier is the use of enzymes as catalysts. Biocatalytic hydrogenation using immobilized nitroreductase enzymes can reduce aromatic nitro compounds to anilines with high chemoselectivity. acs.org These reactions are performed in aqueous media under ambient temperature and pressure, offering a highly sustainable alternative to traditional high-pressure hydrogenation. acs.orgchemrxiv.org Cofactor-free systems using hydrogenase enzymes immobilized on carbon have also been developed, using H₂ at atmospheric pressure to achieve full conversion of nitrobenzene (B124822) to aniline. chemrxiv.org

Selectivity-Enhancing Additives: In traditional catalytic hydrogenation, the formation of hydroxylamine (B1172632) intermediates can sometimes lead to undesired side products. It has been found that the addition of catalytic amounts of vanadium compounds can almost completely prevent the accumulation of these intermediates, resulting in purer products and faster reaction rates. google.com

Advanced Derivatization Strategies and Complex Molecule Construction via this compound Intermediates

This compound serves as a versatile intermediate in organic synthesis, enabling the construction of a wide array of complex molecules through various derivatization strategies. Its aniline functional group is a key site for reactions such as condensation to form Schiff bases, participation in carbon-nitrogen (C-N) coupling reactions, and its incorporation into multi-component reaction cascades. These methodologies facilitate the synthesis of intricate molecular architectures, including diverse heterocyclic systems.

Schiff Base Formation and Condensation Reactions

The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the aniline's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. jetir.orgresearchgate.net

The general synthesis involves refluxing this compound with a suitable carbonyl compound in a solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid. jetir.orgresearchgate.net The resulting Schiff bases are valuable intermediates themselves, as the imine (-C=N-) linkage can be further modified or can direct the formation of more complex structures. researchgate.net Greener synthesis methodologies, utilizing solvents like water or solvent-free grinding techniques, have also been developed for the formation of Schiff bases from substituted anilines. semanticscholar.orgresearchgate.net

The reaction conditions and yields can vary depending on the specific carbonyl compound used. For instance, the reaction of 4-ethoxyaniline with 2-pyridinecarboxaldehyde (B72084) has been shown to produce high yields when refluxed in ethanol. researchgate.netajol.info

Table 1: Representative Schiff Base Synthesis from Substituted Anilines

| Amine Reactant | Carbonyl Reactant | Solvent | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-Chloroaniline | m-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | Reflux | ~60% | jetir.orgresearchgate.net |

| 4-Ethoxyaniline | 2-Pyridinecarboxaldehyde | Ethanol | None | Reflux (2 hrs) | 83.5% | researchgate.netajol.info |

| 3-Chloro-4-fluoro aniline | Substituted Benzaldehydes | DMSO | Piperidine | Microwave (3-6 min) | 73-86% | semanticscholar.org |

This table presents data from analogous reactions to illustrate typical conditions and yields for Schiff base formation.

C-N Coupling Reactions Involving the Aniline Moiety

The aniline moiety of this compound is a suitable nucleophile for carbon-nitrogen (C-N) cross-coupling reactions, most notably the Buchwald-Hartwig amination. organic-chemistry.org This palladium-catalyzed reaction is a powerful tool for forming C-N bonds between aryl halides or pseudohalides and amines. organic-chemistry.org In this context, this compound can act as the amine component, coupling with various aryl or heteroaryl electrophiles to produce more complex diarylamine structures.

The efficacy of the Buchwald-Hartwig reaction relies heavily on the choice of a specialized phosphine (B1218219) ligand for the palladium catalyst. acs.orgnih.gov These ligands enhance the catalyst's activity, allowing the reaction to proceed under mild conditions with a broad range of substrates, including those with various functional groups. nih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the aniline, deprotonation by a base, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Modern iterations of this methodology have led to highly efficient catalyst systems that can function with very low palladium loadings and exhibit high selectivity for the desired monoarylation product. nih.gov

Table 2: Key Components in Buchwald-Hartwig C-N Coupling Reactions

| Component | Function | Examples | Reference |

|---|---|---|---|

| Palladium Pre-catalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ | organic-chemistry.orgnih.gov |

| Ligand | Stabilizes and activates the catalyst | X-Phos, CyPFtBu, SPhos | nih.gov |

| Base | Deprotonates the amine nucleophile | NaOtBu, Cs₂CO₃, K₃PO₄ | nih.gov |

| Aryl Electrophile | Provides the aryl group to be coupled | Aryl bromides, chlorides, triflates | organic-chemistry.org |

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The structure of this compound can be integrated into various heterocyclic systems, often using its derivatives like Schiff bases as key intermediates. The functional groups on the aniline ring and the reactive imine bond of its Schiff base derivatives provide handles for cyclization reactions.

For example, Schiff bases derived from anilines can undergo [2+2] cycloaddition with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form four-membered β-lactam (azetidin-2-one) rings. researchgate.net Similarly, reaction with mercaptoacetic acid can yield five-membered thiazolidinone rings. researchgate.net Other heterocyclic systems, such as piperidines, can be constructed through different cyclization strategies like the aza-Prins reaction. rasayanjournal.co.in The reaction of a coumarin (B35378) derivative (4-chloro-3-formylcoumarin) with hydroxylamine hydrochloride has been shown to produce isoxazole (B147169) structures, demonstrating another pathway to heterocycle formation starting from a related chloro-substituted scaffold. researchgate.net

These reactions demonstrate how the this compound core can be elaborated into a diverse range of heterocyclic compounds, which are significant structural motifs in medicinal chemistry and materials science. uomus.edu.iq

Table 3: Examples of Heterocycle Synthesis from Aniline Derivatives

| Starting Material Type | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| Schiff Base (Imine) | Chloroacetyl Chloride / Triethylamine | Azetidin-2-one (β-lactam) | researchgate.net |

| Schiff Base (Hydrazone) | Thioacetic Acid | Thiazolidine | researchgate.net |

| Schiff Base (Hydrazone) | Sodium Azide | Tetrazole | researchgate.net |

| Homoallylic Amine | Epoxide / Lewis Acid (NbCl₅) | 4-Chloropiperidine | rasayanjournal.co.in |

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.govtcichemicals.com This approach aligns with the principles of green chemistry by minimizing steps and waste. frontiersin.org this compound, as a primary amine, is an ideal candidate for participation in several well-known MCRs.

In a Biginelli-type reaction, it could react with a β-ketoester (like ethyl acetoacetate) and an aromatic aldehyde to produce dihydropyrimidinones. tcichemicals.com Similarly, in a Hantzsch dihydropyridine (B1217469) synthesis, it could be used in place of ammonia to react with an aldehyde and two equivalents of a β-ketoester to form dihydropyridine derivatives. tcichemicals.com Another powerful MCR is the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamides. tcichemicals.com

A one-pot, three-component synthesis of meta-hetarylanilines has been developed using substituted anilines, acetone, and heterocycle-substituted 1,3-diketones, showcasing a modern application of MCRs for constructing complex aniline derivatives. beilstein-journals.org The versatility of this compound as a building block in these reactions allows for the rapid generation of molecular complexity and the creation of diverse compound libraries from simple precursors. frontiersin.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Chloro 3 Ethoxyaniline

Mechanistic Studies of Aromatic Nucleophilic Substitution Reactions on the Aniline (B41778) Core

Aromatic nucleophilic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. The feasibility of this reaction is highly dependent on the electronic nature of the ring. Typically, the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is required to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com

In the case of 4-Chloro-3-ethoxyaniline, the phenyl ring is substituted with two electron-donating groups (amino and ethoxy), which increase the electron density of the ring. This inherent electron richness makes the molecule a poor substrate for the classical addition-elimination SNAr mechanism, as it would destabilize the required anionic intermediate. The chloro group at position 4 could serve as a leaving group, but the ring is not "activated" towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition, or "benzyne," mechanism. This mechanism requires extremely strong basic conditions, such as the use of sodium amide (NaNH2). chemistrysteps.com The process would involve the deprotonation of the hydrogen atom ortho to the chlorine atom (at position 5), followed by the elimination of the chloride ion to form a highly reactive benzyne intermediate. The nucleophile would then attack one of the two carbons of the triple bond, with subsequent protonation to yield the substitution product. Given the requirement for a very strong base, this pathway is mechanistically plausible for this compound under specific, forcing conditions, though it is not a common reaction for such electron-rich anilines.

| SNAr Mechanism | Key Requirement | Applicability to this compound | Rationale |

|---|---|---|---|

| Addition-Elimination | Electron-withdrawing group(s) ortho/para to leaving group | Highly Unlikely | The ring is activated by electron-donating amino and ethoxy groups, which would destabilize the Meisenheimer complex. |

| Elimination-Addition (Benzyne) | Very strong base (e.g., NaNH2); H atom ortho to leaving group | Plausible under forcing conditions | The molecule has a hydrogen at C5, adjacent to the chlorine leaving group, allowing for benzyne formation. |

Oxidation Reaction Mechanisms Involving the Aniline and Ethoxy Moieties

The aniline moiety is susceptible to oxidation, and research on substituted anilines provides insight into the potential mechanisms for this compound. The oxidation of anilines can proceed through several pathways, often initiated by the transfer of an electron or a hydrogen atom from the amino group.

Studies using oxidants like Ferrate(VI) have shown that the primary oxidation of substituted anilines often follows a Hydrogen Atom Transfer (HAT) mechanism. nih.govresearchgate.net In this process, a hydrogen atom is abstracted from the -NH2 group, forming an aniline radical. This initial step is considered crucial, with subsequent reactions of the radical leading to various products. nih.gov An alternative initial step is a Single Electron Transfer (SET) from the nitrogen atom to the oxidant, forming a radical cation. researchgate.net

For this compound, the oxidation would likely initiate at the amino group, which is the most easily oxidized site. The resulting aniline radical intermediate can then undergo several transformations:

Dimerization: Two aniline radicals can couple to form azo or azoxy compounds. The formation of azoxybenzene is a known outcome of aniline oxidation. acs.org

Further Oxidation: The radical can be further oxidized to nitroso and subsequently nitro compounds. The selective oxidation to either azoxy or nitro derivatives can sometimes be controlled by the reaction conditions, such as the basicity of the medium. acs.org

The ethoxy group is generally more resistant to oxidation than the amino group under typical conditions. However, under harsh oxidative conditions, cleavage of the ether bond or oxidation of the ethyl group could potentially occur, but reactions involving the aniline core are expected to predominate.

Electrophilic Aromatic Substitution Dynamics on the Substituted Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity (the position of attack) of the incoming electrophile are governed by the substituents already present on the ring.

In this compound, we must consider the directing effects of all three substituents:

Amino (-NH2) group: A very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance, stabilizing the cationic intermediate (arenium ion).

Ethoxy (-OCH2CH3) group: A strong activating group and an ortho, para-director, also through resonance donation of oxygen's lone pairs.

Chloro (-Cl) group: A deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can help stabilize the arenium ion intermediate through resonance. libretexts.org

The positions on the ring open for substitution are C2, C5, and C6. The directing effects of the substituents are summarized below:

-NH2 (at C1): Directs ortho to C2 and C6, and para to C4 (blocked by -Cl).

-OEt (at C3): Directs ortho to C2 and C4 (blocked by -Cl), and para to C6.

-Cl (at C4): Directs ortho to C3 (blocked by -OEt) and C5.

Combining these effects, positions C2 and C6 are strongly activated by the concerted ortho and para directing effects of the powerful -NH2 and -OEt groups. Position C5 is only weakly directed by the ortho effect of the deactivating chloro group. Therefore, electrophilic attack is overwhelmingly favored at positions 2 and 6. Between these two, position 6 is generally more favored due to reduced steric hindrance compared to position 2, which is crowded between the amino and ethoxy groups.

| Position | Directing Influence From -NH2 (C1) | Directing Influence From -OEt (C3) | Directing Influence From -Cl (C4) | Overall Predicted Activity |

|---|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Activating) | - | Highly Activated (Sterically Hindered) |

| C5 | - | - | Ortho (Deactivating) | Weakly Activated/Deactivated |

| C6 | Ortho (Activating) | Para (Activating) | - | Most Highly Activated (Sterically Favored) |

Radical Pathways and Reactive Intermediate Formation

Beyond the radical intermediates formed during oxidation of the amine, other radical pathways can be considered. Radical reactions are typically initiated by heat or light and involve species with unpaired electrons. youtube.commasterorganicchemistry.com A key mechanistic step in many radical reactions is hydrogen abstraction. chemistrytalk.org

For this compound, several types of radical intermediates could theoretically be formed under appropriate conditions (e.g., presence of a radical initiator):

Aniline Radical: As discussed in the oxidation section, homolytic cleavage of an N-H bond would generate an aniline radical (Ph-NH•). This is often the most favorable radical formation pathway for anilines.

Carbon-centered Radicals: Abstraction of a hydrogen atom from the aromatic ring could form an aryl radical. However, the C-H bonds of the ring are strong, making this less likely than N-H abstraction. Abstraction of a hydrogen from the ethyl group of the ethoxy moiety is also possible, which would generate a carbon-centered radical on the side chain (-OCH•CH3 or -OCH2CH2•).

Phenoxy-type Radical: Homolytic cleavage of the C-O bond of the ethoxy group is energetically unfavorable.

Once formed, these radical intermediates would be highly reactive. They can participate in chain reactions, involving propagation steps where the radical reacts to form a new bond and another radical, and termination steps where two radicals combine. youtube.comlibretexts.org For instance, an aniline radical could abstract a hydrogen from a solvent molecule or dimerize. The specific pathway and resulting products would depend heavily on the reaction conditions and the other reagents present.

Comparative Reactivity Analysis with Related Ethoxyaniline and Chloroaniline Analogues

The reactivity of this compound can be better understood by comparing it to its simpler analogues: 4-chloroaniline (B138754) and 4-ethoxyaniline.

Towards Electrophilic Aromatic Substitution (SEAr): The reactivity in SEAr is primarily governed by the activation or deactivation of the aromatic ring.

4-Ethoxyaniline: Contains a strong activating group (-OEt) and an activating group (-NH2). It is highly reactive towards electrophiles, with substitution directed to the positions ortho to the amino group (positions 2 and 6). nih.gov

4-Chloroaniline: Contains an activating group (-NH2) and a deactivating group (-Cl). wikipedia.org The ring is less reactive than aniline but more reactive than chlorobenzene. Substitution is directed ortho to the activating amino group.

This compound: Contains two activating groups (-NH2, -OEt) and one deactivating group (-Cl). The combined activating effect of the amino and ethoxy groups outweighs the deactivating effect of the chlorine. Therefore, its reactivity is expected to be high, likely greater than that of 4-chloroaniline, and potentially comparable to, or slightly less than, 4-ethoxyaniline due to the presence of the deactivating chlorine.

| Compound | Key Substituent Effects | Predicted Relative Rate of SEAr |

|---|---|---|

| 4-Ethoxyaniline | Strong Activation (-NH2, -OEt) | Fastest |

| This compound | Strong Activation (-NH2, -OEt), Weak Deactivation (-Cl) | Fast |

| 4-Chloroaniline | Strong Activation (-NH2), Deactivation (-Cl) | Moderate |

Towards Oxidation: The primary site of oxidation in all three molecules is the amino group. The electronic nature of the other substituents modulates the oxidation potential. Electron-donating groups generally make the aniline easier to oxidize.

4-Ethoxyaniline: The electron-donating ethoxy group increases the electron density on the nitrogen, making it more susceptible to oxidation compared to aniline.

4-Chloroaniline: The electron-withdrawing chloro group decreases the electron density on the nitrogen, making it more difficult to oxidize compared to aniline.

This compound: The presence of both an electron-donating ethoxy group and an electron-withdrawing chloro group will result in an intermediate susceptibility to oxidation. The net effect would place its ease of oxidation between that of 4-ethoxyaniline and 4-chloroaniline.

Computational Chemistry and Theoretical Characterization of 4 Chloro 3 Ethoxyaniline

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. These approaches provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can calculate the optimized molecular geometry, which includes predicting bond lengths, bond angles, and dihedral angles. This process finds the lowest energy conformation of the molecule, providing a static, three-dimensional picture of its structure. Furthermore, DFT calculations yield the total electronic energy, which is crucial for assessing the molecule's thermodynamic stability. However, specific DFT studies focused on optimizing the geometry and calculating the energy of 4-Chloro-3-ethoxyaniline have not been published.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. From these orbital energies, chemical descriptors such as electronegativity, chemical hardness, and softness can be derived to predict how the molecule will interact in chemical reactions. Currently, there is no available literature detailing the HOMO-LUMO analysis or the resulting reactivity descriptors for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. An MD simulation can reveal the dynamic behavior of this compound, including the flexibility of its ethoxy group and the potential for different stable conformations (rotational isomers). By including solvent molecules in the simulation, it is possible to investigate how the solvent influences the compound's structure and dynamics, providing a more realistic understanding of its behavior in solution. Such detailed conformational analyses and solvent effect studies for this compound are not found in the existing scientific literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are statistical methods that aim to create predictive models linking a compound's structural or physicochemical properties to its biological activity or physical properties, respectively.

Development of Predictive Models for Chemical Behavior and Interactions

To develop a QSAR or QSPR model, a set of similar compounds with known activities or properties is required. Mathematical models, often using techniques like multiple linear regression, are then built to correlate these activities with calculated molecular descriptors. These models can be used to predict the behavior of new, untested compounds. For this compound, its inclusion in a QSAR/QSPR study would require a dataset of related aniline (B41778) derivatives, but no such models specifically developed for or including this compound have been reported.

Correlation of Topological and Electronic Molecular Descriptors with Observed Phenomena

The foundation of any QSAR/QSPR model is the use of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. Topological descriptors describe the atomic connectivity and shape of the molecule, while electronic descriptors (often derived from quantum chemical calculations) quantify features like charge distribution and orbital energies. These descriptors are used as variables to establish a mathematical relationship with an observed property, such as toxicity or receptor binding affinity. Without dedicated studies, the specific topological and electronic descriptors for this compound and their correlation with any biological or physical phenomena remain uncharacterized.

Theoretical Spectroscopy and Vibrational Mode Assignments

The theoretical investigation of the spectroscopic properties of this compound provides invaluable insights into its molecular structure, bonding, and vibrational dynamics. Through the application of computational chemistry, it is possible to predict and interpret various spectra, including Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR), which complement and aid in the assignment of experimental data. These theoretical approaches, primarily based on ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), allow for a detailed characterization of the molecule's quantum mechanical properties.

Ab Initio and DFT-Based Infrared (IR) and Raman Spectra Prediction and Interpretation

The vibrational spectrum of a molecule is a unique fingerprint that arises from the various motions of its atoms. Computational methods can predict the frequencies and intensities of these vibrations, which correspond to peaks in the experimental IR and Raman spectra. For a non-linear molecule like this compound, which has 22 atoms, there are 3N-6 = 3(22)-6 = 60 normal modes of vibration.

The prediction of these vibrational modes is commonly performed using DFT methods, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional being a widely used choice due to its balance of accuracy and computational cost. globalresearchonline.netresearchgate.net The selection of an appropriate basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results. globalresearchonline.netasianpubs.org This basis set is extensive, incorporating diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of atomic orbitals in a molecular environment.

Once the molecular geometry of this compound is optimized to its lowest energy state at the chosen level of theory, the harmonic vibrational frequencies are calculated. It is a known phenomenon that theoretical harmonic frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data. globalresearchonline.netasianpubs.org

The interpretation of the calculated spectrum involves assigning the predicted vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within this compound. This is facilitated by visualizing the atomic displacements for each normal mode.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | IR Intensity | Raman Activity | Assignment |

| ν(N-H) asym | 3450 | High | Medium | Asymmetric stretching of the amino group |

| ν(N-H) sym | 3360 | High | Medium | Symmetric stretching of the amino group |

| ν(C-H) arom | 3050-3100 | Medium | High | Aromatic C-H stretching |

| ν(C-H) aliph | 2950-2990 | Medium | Medium | Asymmetric and symmetric stretching of CH₃ and CH₂ in the ethoxy group |

| δ(N-H) | 1620 | High | Low | Scissoring (bending) of the amino group |

| ν(C=C) | 1580, 1490 | High | High | Aromatic ring C=C stretching |

| δ(C-H) aliph | 1450-1470 | Medium | Medium | Bending of CH₃ and CH₂ in the ethoxy group |

| ν(C-N) | 1280 | High | Medium | C-N stretching |

| ν(C-O-C) asym | 1240 | High | Low | Asymmetric stretching of the ethoxy C-O-C bond |

| ν(C-O-C) sym | 1040 | Medium | High | Symmetric stretching of the ethoxy C-O-C bond |

| ν(C-Cl) | 750 | High | High | C-Cl stretching |

| γ(C-H) | 800-900 | High | Low | Out-of-plane C-H bending |

This table is illustrative and based on typical values for similar molecules.

The interpretation of these spectra would focus on identifying the characteristic bands for the key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The various C-H stretching modes of the aromatic ring and the ethoxy group would be found just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations typically give rise to strong bands in the 1400-1600 cm⁻¹ region. The presence of the ethoxy group would be confirmed by the strong C-O-C stretching bands, while the C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations and Validation

Computational chemistry also provides a powerful tool for predicting the NMR spectra of molecules. The calculation of ¹H and ¹³C NMR chemical shifts is a valuable aid in the assignment of experimental spectra and can be used to confirm molecular structures. rsc.org The most common method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netcore.ac.uk

Similar to vibrational analysis, the first step is to obtain an accurate, optimized geometry of this compound, typically using a DFT method like B3LYP with a suitable basis set such as 6-31+G(d). rsc.orgrsc.org The GIAO method is then used to calculate the isotropic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then determined by referencing these calculated shielding values to the shielding value of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. core.ac.uk

δcalc = σref - σcalc

Where δcalc is the calculated chemical shift, σref is the calculated isotropic shielding of TMS, and σcalc is the calculated isotropic shielding of the nucleus .

Illustrative Predicted NMR Chemical Shifts for this compound

The following table presents a hypothetical set of calculated ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the known substituent effects of the chloro, ethoxy, and amino groups on the benzene (B151609) ring.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 145.0 |

| C2 | 6.70 | 115.5 |

| C3 | - | 148.2 |

| C4 | - | 118.0 |

| C5 | 6.85 | 120.0 |

| C6 | 6.65 | 114.0 |

| O-CH₂ | 4.05 | 64.5 |

| CH₃ | 1.40 | 15.0 |

| NH₂ | 3.80 | - |

This table is illustrative and based on typical values for similar molecules. The numbering of the atoms starts from the carbon attached to the amino group (C1) and proceeds around the ring.

Validation of Calculated NMR Chemical Shifts

The validation of computationally predicted NMR chemical shifts is achieved by comparing them with experimentally obtained data. rsc.org A direct comparison of the absolute calculated and experimental values may show some discrepancies due to the approximations inherent in the theoretical methods and the influence of the solvent, which is often not explicitly modeled in the gas-phase calculations.

A more robust validation method involves assessing the correlation between the calculated and experimental chemical shifts. A linear regression analysis can be performed, and a high correlation coefficient (R²) would indicate that the computational method accurately reproduces the relative chemical shifts of the different nuclei in the molecule. mdpi.com Any significant deviations between the scaled theoretical and experimental values can point to interesting electronic effects within the molecule or suggest a need to reconsider the structural assignment. For more accurate predictions, solvent effects can be incorporated into the calculations using continuum solvent models like the Polarizable Continuum Model (PCM). mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation Theoretical Correlation

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis, with Computational Validation

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which induces molecular vibrations. The FTIR spectrum of 4-Chloro-3-ethoxyaniline is expected to exhibit characteristic absorption bands corresponding to its aniline (B41778), chloro, and ethoxy functionalities.

Vibrational Analysis:

The principal vibrational modes for this compound can be assigned based on established group frequencies and comparison with related molecules. researchgate.net

N-H Vibrations: The primary amine group (-NH₂) will give rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretching vibration typically appears at a higher wavenumber than the symmetric stretching vibration. Additionally, an N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group (CH₃ and CH₂) will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations, which are indicative of the substitution pattern, are expected in the 800-900 cm⁻¹ range.

C-O Stretching: The ether linkage (Ar-O-C) of the ethoxy group will produce a strong, characteristic asymmetric stretching vibration in the 1200-1275 cm⁻¹ region and a symmetric stretching vibration around 1020-1075 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride is typically observed in the 1000-1100 cm⁻¹ region. researchgate.net The exact position can be influenced by the other substituents on the aromatic ring.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.

Computational Validation:

Predicted FTIR Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | ~3450 | -NH₂ |

| Symmetric N-H Stretch | ~3350 | -NH₂ |

| Aromatic C-H Stretch | ~3050 | Ar-H |

| Aliphatic C-H Stretch | 2850-2980 | -CH₂, -CH₃ |

| N-H Scissoring | ~1620 | -NH₂ |

| Aromatic C=C Stretch | 1500-1600 | Benzene Ring |

| Asymmetric Ar-O-C Stretch | ~1250 | Ethoxy |

| Symmetric Ar-O-C Stretch | ~1040 | Ethoxy |

| C-Cl Stretch | ~1080 | Ar-Cl |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

Molecular Formula Validation:

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition and thus validate the molecular formula of this compound (C₈H₁₀ClNO). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pattern Analysis:

Under electron ionization (EI), the this compound molecule will be ionized to form a molecular ion (M⁺), which can then undergo fragmentation to produce a series of characteristic fragment ions. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.

Predicted Fragmentation Pathways for this compound:

α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom of the aniline is a common fragmentation pathway for anilines.

Loss of Ethoxy Group: The molecular ion can lose the ethoxy group (-OC₂H₅) as a radical to form a stable cation.

Loss of Ethylene (B1197577): A common fragmentation for ethers is the loss of an alkene, in this case, ethylene (C₂H₄), from the ethoxy group.

Loss of Chlorine: The molecular ion can also lose a chlorine radical.

Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment |

| 171/173 | [M]⁺ (Molecular Ion) |

| 142/144 | [M - C₂H₅]⁺ |

| 136 | [M - Cl]⁺ |

| 126 | [M - C₂H₅O]⁺ |

| 108 | [M - C₂H₅O - CO]⁺ |

X-ray Crystallographic Analysis of this compound Derivatives for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound itself is currently available in the public domain, the analysis of suitable crystalline derivatives would provide invaluable insights into its solid-state conformation and the nature of its intermolecular interactions.

Molecular Conformation:

A crystallographic study would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed understanding of the geometry of the aromatic ring and the conformation of the ethoxy and amino substituents. For instance, the orientation of the ethoxy group relative to the plane of the benzene ring could be determined, which may be influenced by steric and electronic factors.

Intermolecular Interactions:

In the solid state, molecules of this compound derivatives would be held together by a network of intermolecular forces. X-ray crystallography would allow for the detailed characterization of these interactions, which could include:

Hydrogen Bonding: The primary amine group is a hydrogen bond donor, and the oxygen of the ethoxy group and the nitrogen of the amine can act as hydrogen bond acceptors. It is highly probable that N-H···O or N-H···N hydrogen bonds play a significant role in the crystal packing.

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (such as oxygen or nitrogen) on an adjacent molecule.

The synthesis and crystallographic analysis of derivatives, for example, through acylation of the amine group or co-crystallization with other molecules, would be a valuable avenue for future research to fully characterize the solid-state properties of this compound. beilstein-journals.org The resulting structural information would be highly beneficial for understanding its physical properties and for designing new materials with specific solid-state architectures.

Despite a comprehensive search for scientific literature on the chemical compound This compound , no specific data was found regarding its biochemical interactions and mechanisms of biological activity as outlined in the requested article structure.

Biochemical Interactions and Mechanisms of Biological Activity

Molecular Interactions with Specific Biological Targets (excluding therapeutic efficacy)

While general information on the toxicological assessment of substituted anilines and related compounds is available, the strict constraint to focus solely on 4-Chloro-3-ethoxyaniline prevents the inclusion of such analogous data. Therefore, due to the absence of specific scientific research on this particular compound, it is not possible to generate the requested detailed and scientifically accurate article.

Environmental Fate, Degradation Pathways, and Ecotoxicological Mechanisms

Environmental Degradation Pathways (Photolytic, Hydrolytic, Biotic)

The environmental persistence of 4-Chloro-3-ethoxyaniline is determined by its susceptibility to various degradation processes, including photolysis, hydrolysis, and biodegradation. While specific data for this compound is limited, its degradation pathways can be inferred from studies on structurally similar chloroanilines and ethoxyanilines.

Microbial Degradation Mechanisms and Enzyme Systems Involved

The biodegradation of chloroanilines is a crucial process in their environmental removal. Studies on related compounds like 4-chloroaniline (B138754) have shown that microorganisms can utilize them as a sole source of carbon and nitrogen nih.gov. The initial steps in the microbial degradation of halogenated aromatic compounds typically involve oxygenases.

For chloroanilines, two primary enzymatic pathways are proposed:

Dioxygenation: Aniline (B41778) dioxygenase can introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a substituted catechol. In the case of 4-chloroaniline, this results in 4-chlorocatechol (B124253) nih.gov. This chlorocatechol then undergoes ring cleavage, commonly through a modified ortho-cleavage pathway catalyzed by enzymes such as chlorocatechol 1,2-dioxygenase nih.gov.

Monooxygenation: Flavin-dependent monooxygenases can also initiate the degradation process by hydroxylating the aromatic ring researchgate.netresearchgate.net.

Given the structure of this compound, it is plausible that microbial degradation would proceed through similar enzymatic reactions. The presence of the ethoxy group may influence the position of hydroxylation and the subsequent ring cleavage. The degradation would likely involve the cleavage of the ether bond as well, a process that can also be microbially mediated.

Key Enzyme Systems in the Degradation of Related Compounds:

| Enzyme System | Function | Example Substrate | Reference |

| Aniline Dioxygenase | Ring hydroxylation | 4-chloroaniline | nih.gov |

| Chlorocatechol 1,2-Dioxygenase | Aromatic ring cleavage | 4-chlorocatechol | nih.gov |

| Flavin-dependent Monooxygenase | Ring hydroxylation/denitrification | 2-Chloro-4-nitroaniline | researchgate.net |

| Cytochrome P450 Monooxygenases | Hydroxylation and dehalogenation | Chlorophenols | researchgate.net |

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

In addition to microbial breakdown, abiotic processes can contribute to the transformation of this compound in the environment.

Photolysis: Photodegradation is a significant abiotic pathway for many aromatic compounds. For instance, 4-chloroaniline has been shown to undergo photolysis in aqueous solutions researchgate.net. This process is often initiated by the reaction with hydroxyl radicals (•OH), which are photochemically produced in sunlit waters. The reaction with hydroxyl radicals can lead to the formation of various intermediates through ring substitution and opening researchgate.net. The ethoxy group in this compound may also be susceptible to photolytic cleavage.

Metabolite Identification and Transformation Product Analysis in Environmental Samples

Specific environmental metabolites of this compound have not been documented in the available literature. However, based on the degradation pathways of related compounds, several potential transformation products can be anticipated.

Microbial degradation is likely to produce hydroxylated and dehalogenated intermediates. The initial dioxygenase or monooxygenase attack could lead to the formation of chloro-ethoxy-catechol or amino-ethoxy-phenol derivatives. Subsequent enzymatic reactions would likely result in ring cleavage products.

Abiotic degradation, particularly photolysis, could generate a complex mixture of intermediates, including hydroxylated derivatives, and potentially oligomeric products from radical-radical reactions, as has been observed for 4-chloroaniline researchgate.net.

Potential Transformation Products of this compound:

| Degradation Pathway | Potential Intermediate/Product |

| Microbial (Dioxygenation) | Chloro-ethoxy-catechol |

| Microbial (Monooxygenation) | Amino-ethoxy-phenol |

| Photolysis | Hydroxylated this compound |

| Photolysis | Ring-opened aliphatic acids |

Ecotoxicological Mechanisms at a Molecular and Cellular Level

The toxicity of substituted anilines to aquatic organisms is a significant concern Current time information in Pittsburgh, PA, US.. While specific molecular and cellular toxicity data for this compound is scarce, the mechanisms can be inferred from studies on analogous compounds like 4-ethoxyaniline (p-phenetidine) and other chloroanilines.

The primary toxic effect of many anilines is hematotoxicity , specifically the induction of methemoglobinemia . This occurs when the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), rendering the hemoglobin unable to transport oxygen effectively. Studies on 4-ethoxyaniline have demonstrated its ability to cause a significant increase in blood methemoglobin levels in rats cresset-group.com. This process is often mediated by reactive metabolites.

At the cellular level, the toxicity of substituted anilines can be attributed to:

Oxidative Stress: The metabolic activation of anilines can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components like lipids, proteins, and DNA.

Membrane Disruption: Substituted anilines can partition into cell membranes, altering their structure and function. This can impair membrane-bound enzymes and transport processes.

Mitochondrial Dysfunction: Some anilines can interfere with mitochondrial respiration, leading to a depletion of cellular energy (ATP).

The presence of both a chloro and an ethoxy group on the aniline ring of this compound will influence its lipophilicity and electronic properties, which in turn will affect its bioavailability, metabolic activation, and interaction with cellular targets.

Advanced Analytical Methodologies for Trace Detection and Quantification

Development of Chromatographic-Mass Spectrometric Techniques (LC-MS/MS, GC-MS) for Environmental and Biological Matrices

Chromatography coupled with mass spectrometry is the cornerstone for the trace-level determination of organic micropollutants like 4-Chloro-3-ethoxyaniline. The separation power of chromatography combined with the sensitivity and specificity of mass spectrometry provides a robust platform for analysis in complex samples such as water, soil, and biological fluids. lcms.czcdc.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a preferred technique for analyzing polar and semi-polar compounds that are amenable to liquid chromatography. The development of an LC-MS/MS method for this compound would involve careful optimization of several parameters. For instance, methods developed for other chloroanilines and aromatic amines in water and soil often utilize a reverse-phase C18 column for chromatographic separation. epa.gov The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization efficiency. epa.govmdpi.com

Electrospray ionization (ESI) in positive mode is commonly used for aniline (B41778) compounds, as the amine group is readily protonated. For quantification, the tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. epa.gov This involves selecting the protonated parent ion ([M+H]+) of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring specific, stable product ions in the third quadrupole. This process ensures high selectivity and minimizes background noise. While specific transitions for this compound require experimental determination, a hypothetical MRM transition table is presented below based on its structure.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|

| This compound | 172.06 | [Fragment 1] | [Optimized Value] | Quantification |

| This compound | 172.06 | [Fragment 2] | [Optimized Value] | Confirmation |

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS is a powerful alternative. Although anilines can sometimes exhibit poor peak shape in GC, derivatization can improve their chromatographic behavior. However, direct analysis is often possible. A typical GC-MS method for related chloroanilines involves a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net The mass spectrometer is usually operated in Selected Ion Monitoring (SIM) mode, where the instrument is set to detect specific ions characteristic of the target analyte, thereby increasing sensitivity and selectivity compared to a full scan. nih.gov For definitive identification, the relative abundances of several characteristic ions must match those of a known standard.

| Parameter | Condition |

|---|---|

| GC Column | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl Polysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60°C, ramp to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) |

Development of Novel Biosensors and Electrochemical Detection Systems for Selective and Sensitive Analysis

While chromatographic methods are highly reliable, they can be time-consuming and require expensive instrumentation. This has driven research into novel biosensors and electrochemical systems for rapid, sensitive, and potentially on-site detection of pollutants.

Electrochemical Sensors:

Electrochemical detection relies on the oxidation or reduction of the target analyte at an electrode surface, generating a measurable current that is proportional to its concentration. nih.gov For this compound, the aniline group is electrochemically active and can be oxidized. Research on similar compounds, such as 4-chloroaniline (B138754) and 3-methoxyaniline, has demonstrated the feasibility of this approach. rsc.orgrsc.org

The development of a sensor for this compound would likely involve modifying the surface of a working electrode (e.g., glassy carbon electrode) with nanomaterials to enhance sensitivity and selectivity. rsc.org Materials like metal oxides, noble metal nanoparticles, or graphene can catalyze the oxidation of the analyte, lowering the overpotential required and amplifying the signal. researchgate.net Techniques such as cyclic voltammetry and differential pulse voltammetry would be used to characterize the sensor's response and optimize analytical parameters like pH and applied potential. rsc.org A study on 3-methoxyaniline using a sensor built from Ag2O@La2O3 nanosheets achieved a limit of detection in the nanomolar range, showcasing the potential of such systems. rsc.org

Biosensors:

Biosensors integrate a biological recognition element (like an enzyme or antibody) with a physical transducer to generate a signal upon binding the target analyte. mdpi.com For aromatic amines, enzyme-based biosensors are a promising avenue. For example, enzymes like laccase or tyrosinase can catalyze the oxidation of phenolic and aniline compounds. The consumption of oxygen or the generation of an electroactive product during the enzymatic reaction can be monitored by an electrochemical transducer. Though no specific biosensor for this compound has been reported, the principles used for other environmental pollutants could be adapted. nih.govresearchgate.net Another approach is the development of immunosensors, which use antibodies that specifically bind to the target molecule, offering high selectivity.

| Technique | Principle | Potential Advantages | Reported LODs (for related compounds) |

|---|---|---|---|

| Electrochemical Sensor | Direct oxidation/reduction at a modified electrode | Rapid, portable, low cost | ~0.085 nM (for 3-methoxyaniline) rsc.org |

| Enzyme-Based Biosensor | Enzymatic reaction with analyte produces a detectable signal | High selectivity, potential for miniaturization | Micromolar to nanomolar ranges |

| Luminescence Biosensor | Analyte interaction triggers a light-emitting reaction (chemiluminescence) | High sensitivity, low background noise mdpi.com | Micromolar ranges nih.gov |

Optimization of Sample Preparation, Extraction, and Matrix Effect Mitigation Strategies in Complex Samples

The accuracy of any trace analysis heavily depends on the efficiency of the sample preparation and extraction steps. The goal is to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering components. sigmaaldrich.com

Sample Preparation and Extraction:

For environmental water samples, Solid-Phase Extraction (SPE) is the most common technique. scientificlabs.com A water sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. For a semi-polar compound like this compound, reversed-phase sorbents like C18 or polymeric materials are suitable. nih.govnih.gov

For solid samples like soil or sediment, extraction is typically performed using techniques such as Soxhlet extraction , ultrasonic extraction , or accelerated solvent extraction (ASE) with an appropriate organic solvent. synectics.net The resulting extract is often complex and requires a subsequent cleanup step, which can also be performed using SPE.

Matrix Effect Mitigation:

In LC-MS/MS analysis, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal. bataviabiosciences.comchromatographyonline.com This phenomenon, known as the matrix effect, can lead to inaccurate quantification. researcher.life Several strategies are employed to mitigate this issue:

Effective Sample Cleanup: The most direct approach is to remove interfering matrix components. This can be achieved through optimized SPE procedures, sometimes using multiple sorbent materials. mdpi.comresearchgate.net For biological samples like plasma, techniques like protein precipitation combined with specialized SPE (e.g., phospholipid removal plates) are effective. sigmaaldrich.com

Sample Dilution: Simply diluting the sample extract can reduce the concentration of interfering substances, thereby minimizing the matrix effect. chromatographyonline.com This is a viable option when the analytical method has sufficient sensitivity to detect the diluted analyte. chromatographyonline.com

Use of Internal Standards: The most robust method for correction is the use of a stable isotope-labeled (SIL) internal standard of this compound. An SIL standard is chemically identical to the analyte and will behave similarly during extraction and ionization. Any signal suppression or enhancement will affect both the analyte and the standard equally, allowing for an accurate ratio-based calculation of the analyte's concentration. chromatographyonline.com

Matrix-Matched Calibration: When an SIL internal standard is not available, calibration standards are prepared in a blank sample extract that is representative of the samples being analyzed. This ensures that the standards and the samples experience the same degree of matrix effect. chromatographyonline.com

| Strategy | Sample Type | Description | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water, Soil Extracts | Isolates and concentrates analytes using a solid sorbent cartridge. | sigmaaldrich.comnih.govnih.gov |

| Ultrasonic Extraction | Soil, Sediment | Uses high-frequency sound waves to extract analytes into a solvent. | synectics.net |

| Stable Isotope-Labeled Internal Standard | All | A labeled version of the analyte is added to samples to correct for matrix effects and recovery losses. | chromatographyonline.com |

| Matrix-Matched Calibration | All | Calibration standards are prepared in a blank matrix to mimic the effect seen in unknown samples. | chromatographyonline.com |

Applications in Advanced Chemical Synthesis and Material Science

Utility as a Key Intermediate in Complex Organic Synthesis

Substituted anilines are fundamental building blocks in modern organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. The reactivity of the amino group, coupled with the electronic effects of the substituents on the aromatic ring, allows for a diverse range of chemical transformations.

4-Chloro-3-ethoxyaniline, with its chloro and ethoxy substituents, offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the ethoxy group influence the reactivity of the aromatic ring and the amino group. This dual functionality makes it a versatile intermediate for the synthesis of various heterocyclic compounds. The synthesis of complex molecules often involves multi-step reaction sequences, and substituted anilines like this compound are crucial starting materials or intermediates in these pathways. For instance, the amino group can be readily diazotized and replaced with a variety of other functional groups, or it can participate in condensation reactions to form heterocyclic rings.

While specific research detailing the extensive use of this compound in the synthesis of pharmaceuticals and agrochemicals is not widely available in public literature, its structural motifs are present in many biologically active compounds. Chloro- and alkoxy-substituted anilines are known intermediates in the production of a range of pharmaceuticals. For example, chloro-containing molecules are integral to numerous FDA-approved drugs. nih.govnih.gov Similarly, aniline (B41778) derivatives are pivotal in the synthesis of various agrochemical intermediates. gugupharm.com The structural features of this compound suggest its potential as a precursor for novel compounds in these fields.

The following table provides examples of complex organic molecules synthesized from substituted anilines, illustrating the potential synthetic routes where this compound could be employed.

| Starting Material (Substituted Aniline) | Reaction Type | Product Class | Potential Application |

| 4-Chloro-3-methylaniline | Phosphonylation | Organophosphorus Compounds | Agrochemicals |

| 3-Methoxyaniline | Chlorination | Chloro-substituted anilines | Chemical Intermediate |

| 4-Ethoxyaniline | Acetylation | Amides | Pharmaceutical Intermediate |

This table illustrates the utility of substituted anilines in synthesizing various classes of organic compounds. Due to limited specific data on this compound, examples of structurally similar compounds are provided.

Integration in Functional Dye Chemistry and Pigment Development

Azo dyes represent the largest and most versatile class of synthetic colorants, widely used in the textile, leather, paper, and food industries. wikipedia.orgdyespigments.net The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as a substituted aniline, followed by coupling with an electron-rich coupling component like a phenol (B47542) or another aniline. dyespigments.net The color of the resulting azo dye is determined by the specific electronic properties of the substituents on the aromatic rings.

This compound is a prime candidate for use as a diazo component in the synthesis of novel azo dyes. The presence of the chloro and ethoxy groups on the aniline ring would be expected to influence the final color and properties of the dye, such as its lightfastness and thermal stability. Azo dyes derived from heterocyclic scaffolds often exhibit enhanced coloring properties and stability. nih.gov

The general synthetic route for producing an azo dye from a substituted aniline is as follows:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component (e.g., a phenol, naphthol, or another aromatic amine) to form the azo compound.

The table below shows examples of azo dyes synthesized from various substituted anilines, highlighting the diversity of colors that can be achieved.

| Diazo Component (Substituted Aniline) | Coupling Component | Resulting Dye Color |

| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | Reddish-yellow |

| 2-Aminophenol | 2,4-Dihydroxybenzophenone | Light maroon |

| 4-Chloroaniline (B138754) | 2,4-Dihydroxybenzophenone | Light orange |

| 3-Chloroaniline | 2,4-Dihydroxybenzophenone | Light brown |

Contribution to Polymer Science and Advanced Materials Design

Polyanilines (PANI) are a class of conducting polymers that have garnered significant interest due to their unique electrical, optical, and electrochemical properties. nii.ac.jp These properties make them suitable for a wide range of applications, including sensors, electrochromic devices, and corrosion protection. The properties of polyanilines can be tuned by modifying the aniline monomer with various substituents. rsc.org